5-Bromo-4-(prop-1-en-1-yl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a prop-1-en-1-yl group at the 4-position. This compound belongs to a class of pyrimidines, which are known for their diverse biological activities and utility in chemical synthesis. The unique substitution pattern of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine imparts distinct chemical reactivity, making it a valuable intermediate in various synthetic pathways and biological applications .
The biological activity of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine has been explored in various studies, particularly in the context of medicinal chemistry. The compound has shown potential as an enzyme inhibitor, particularly against Bcr/Abl kinase, which is significant in cancer treatment. In vitro studies have demonstrated its cytotoxic effects against several tumor cell lines, indicating its potential as an anticancer agent . Additionally, its ability to interact with biological targets makes it a candidate for further research in drug development.
The synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine typically involves bromination of 4-(prop-1-en-1-yl)pyrimidine. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride under reflux conditions. More scalable industrial methods may include continuous flow synthesis, which enhances control over reaction conditions and yields .
5-Bromo-4-(prop-1-en-1-yl)pyrimidine has several applications across different fields:
Interaction studies of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine focus on its binding affinity to various biological targets. The mechanism of action often involves covalent bonding facilitated by the reactive propene group. Its interactions with enzymes or receptors can lead to inhibition or modulation of biological pathways, making it significant in drug discovery and development .
5-Bromo-4-(prop-1-en-1-yl)pyrimidine can be compared with other pyrimidine derivatives:
| Compound Name | Key Features |
|---|---|
| 5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine | Used in medicinal chemistry for anticancer drug development. |
| 5-Bromo-2-(piperazin-1-yl)pyrimidine | Known for applications in pharmaceuticals and agrochemicals. |
| Pyrazolo[1,5-a]pyrimidines | Exhibits significant biological activities, including antimicrobial properties. |
The uniqueness of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine lies in its specific substitution pattern, which confers distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Radical-mediated bromination has emerged as a cornerstone for introducing bromine at the C-5 position of pyrimidine rings. The use of N-bromosuccinimide (NBS) under light initiation generates bromine radicals (*Br) that selectively abstract allylic or benzylic hydrogens, forming stabilized radicals that recombine with bromine atoms to yield brominated products. For pyrimidines, this method avoids electrophilic substitution pitfalls, such as over-bromination or ring degradation. A key example involves treating 4-(prop-1-en-1-yl)pyrimidine with NBS in carbon tetrachloride, where bromine radical addition at the electron-deficient C-5 position proceeds via a chain mechanism involving initiation, propagation, and termination steps.
Photoredox catalysis offers a complementary approach. Ruthenium bipyridyl complexes (e.g., Ru(bpy)₃³⁺) generate bromine radicals from bromide ions under visible light, enabling bromination of phenols and alkenes at ambient temperatures. Applied to pyrimidines, this method achieves high regioselectivity for C-5 bromination without requiring harsh acids or elevated temperatures. For instance, irradiating a mixture of 4-(prop-1-en-1-yl)pyrimidine, potassium bromide, and Ru(bpy)₃Cl₂ in acetonitrile yields 5-bromo-4-(prop-1-en-1-yl)pyrimidine in 78% yield.
The Minisci reaction further expands radical bromination’s utility. By generating alkoxycarbonyl radicals from pyruvates, this method functionalizes heteroarenes like pyrimidines. Ethyl pyruvate, for example, undergoes decarboxylation to form an ethoxycarbonyl radical, which abstracts a hydrogen atom from the pyrimidine ring, enabling bromine incorporation at the C-5 position. A biphasic toluene-water system minimizes polysubstitution, achieving >90% regioselectivity for mono-brominated products.
Table 1. Comparison of Radical Bromination Methods for Pyrimidines
| Method | Reagent | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| NBS/CCl₄ | NBS | Light, 25°C | 65–75 | Moderate |
| Photoredox | KBr, Ru(bpy)₃³⁺ | Visible light, 25°C | 70–78 | High |
| Minisci Reaction | Ethyl pyruvate, SMBI | 80°C, biphasic | 48–62 | Very High |
The propenyl group at the C-4 position of pyrimidine is typically installed via transition metal-catalyzed cross-coupling. The Heck reaction, employing palladium catalysts, couples aryl halides with alkenes to form C–C bonds with retained stereochemistry. For 5-bromo-4-(prop-1-en-1-yl)pyrimidine, a Suzuki-Miyaura coupling between 5-bromo-4-iodopyrimidine and propenylboronic acid in the presence of Pd(PPh₃)₄ and base affords the target compound in 82% yield. Key to success is the use of sterically hindered ligands (e.g., tricyclohexylphosphine) to suppress β-hydride elimination, preserving the propenyl group’s integrity.
Alternative methods include Negishi coupling, where organozinc reagents react with bromopyrimidines. For example, 5-bromo-4-(iodozincio)pyrimidine, generated in situ from 5-bromo-4-iodopyrimidine and zinc dust, couples with propenyl bromide using PdCl₂(dppf) as a catalyst, yielding the propenyl derivative in 75% efficiency. This method tolerates a wide range of functional groups, making it suitable for late-stage functionalization.
Mechanistic Insights:
Continuous flow systems address batch synthesis limitations (e.g., heat transfer inefficiencies, scalability issues) in producing 5-bromo-4-(prop-1-en-1-yl)pyrimidine. By integrating radical bromination and cross-coupling steps into a single flow reactor, manufacturers achieve higher throughput and consistency. For instance, a two-stage flow system combines:
This setup reduces reaction times from hours to minutes and improves yield reproducibility (±2% vs. ±10% in batch). Additionally, solvent recycling within the flow system minimizes waste, aligning with green chemistry principles.
Table 2. Batch vs. Continuous Flow Performance Metrics
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 6–8 hours | 20–30 minutes |
| Yield | 65–75% | 80–85% |
| Solvent Waste | 15 L/kg product | 5 L/kg product |
| Energy Consumption | 120 kWh/kg | 45 kWh/kg |
Palladium-catalyzed C-H activation represents one of the most powerful synthetic methodologies for functionalizing pyrimidine derivatives, with the pyrimidine ring serving as an effective directing group for regioselective transformations [3] [4]. The nitrogen atoms in the pyrimidine ring coordinate with palladium centers through a cyclometalation mechanism, positioning the catalyst proximal to specific C-H bonds for subsequent functionalization [5]. This coordination-directed approach enables selective activation of otherwise unreactive C-H bonds under mild reaction conditions.
The mechanistic pathway for palladium-mediated C-H activation of pyrimidine derivatives follows a well-established sequence involving oxidative addition, transmetallation, and reductive elimination steps [6]. Initial coordination of the pyrimidine nitrogen to the palladium center forms a stable chelate complex, followed by electrophilic C-H activation through a concerted metalation-deprotonation mechanism [7]. The resulting cyclometalated intermediate undergoes subsequent functionalization depending on the specific coupling partner and reaction conditions employed.
Research has demonstrated that 4-arylpyrimidines undergo regioselective C-H activation with palladium catalysts, showing preferential functionalization at the ortho position of the aryl substituent [3]. The reaction proceeds through formation of a five-membered palladacycle intermediate, which exhibits enhanced stability compared to alternative regioisomeric pathways [4]. Experimental studies reveal that the choice of palladium precatalyst, ligand system, and base significantly influences both the reactivity and selectivity of these transformations.
Optimization studies for palladium-catalyzed C-H functionalization of pyrimidine derivatives have identified key parameters affecting reaction efficiency [8]. Temperature ranges of 100-150°C are typically required for effective C-H activation, with higher temperatures favoring increased reaction rates but potentially compromising selectivity [9]. Solvent selection plays a crucial role, with polar aprotic solvents such as dimethylformamide and dimethylacetamide providing optimal results for most transformations [10].
The choice of palladium catalyst significantly impacts reaction outcomes, with Pd(OAc)₂ and PdCl₂ serving as effective precatalysts in combination with appropriate ligands [5]. Phosphine ligands such as triphenylphosphine and N-heterocyclic carbene ligands have shown particular utility in promoting selective C-H activation of heterocyclic substrates [10]. Base selection is equally critical, with acetate salts and carbonate bases providing optimal balance between reactivity and functional group tolerance [11].
| Catalyst System | Temperature (°C) | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 120 | Dimethylformamide | Potassium acetate | 75-85 | [3] |
| PdCl₂(PPh₃)₂ | 110 | Dimethylacetamide | Cesium carbonate | 68-78 | [4] |
| Pd(OAc)₂/NHC | 130 | Toluene | Potassium carbonate | 70-82 | [10] |
The presence of the bromine substituent in 5-Bromo-4-(prop-1-en-1-yl)pyrimidine introduces additional mechanistic complexity due to the potential for competing oxidative addition pathways [11]. The electron-withdrawing nature of bromine affects the electronic properties of the pyrimidine ring, influencing both the coordination behavior and subsequent C-H activation processes [12]. Computational studies suggest that the bromine substituent can participate in secondary coordination interactions with the palladium center, potentially affecting the regioselectivity of C-H activation events.
Experimental evidence indicates that brominated pyrimidine derivatives require modified reaction conditions compared to their non-halogenated counterparts [11]. Lower catalyst loadings and milder reaction conditions are often sufficient due to the enhanced electrophilicity imparted by the bromine substituent [9]. The sequential functionalization of both the bromine and C-H positions enables the synthesis of highly substituted pyrimidine derivatives through tandem catalytic processes.
Friedel-Crafts allylation reactions represent a fundamental approach for introducing allyl substituents into aromatic and heteroaromatic systems, with regioselectivity control being paramount for synthetic utility [13] [14]. The mechanism of Friedel-Crafts allylation typically involves generation of an electrophilic allyl carbocation intermediate through Lewis acid activation of allyl halides or alcohols [15]. The subsequent electrophilic aromatic substitution proceeds through formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.
For pyrimidine derivatives, regioselectivity in Friedel-Crafts reactions is governed by the electronic distribution within the heterocyclic ring [16]. The nitrogen atoms in pyrimidine exert strong electron-withdrawing effects, deactivating the ring toward electrophilic attack while directing substitution to specific positions [14]. The presence of existing substituents, such as the bromine and prop-1-en-1-yl groups in 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, further modulates the electronic environment and influences regioselectivity patterns.
The regioselectivity of Friedel-Crafts allylation reactions is determined by the interplay between electronic and steric factors [17] [18]. Electronic effects dominate in determining the initial site of electrophilic attack, with electron-rich positions being favored for carbocation formation [19]. However, steric hindrance from existing substituents can override electronic preferences, leading to kinetic control of regioselectivity under certain reaction conditions.
Computational studies have revealed that the activation energy for allyl carbocation formation varies significantly depending on the substitution pattern of the pyrimidine ring [19]. The presence of electron-withdrawing groups such as bromine increases the activation barrier for electrophilic substitution, requiring more forcing conditions or alternative mechanistic pathways [17]. Conversely, electron-donating substituents lower the activation energy and promote faster reaction rates with enhanced regioselectivity.
Modern approaches to Friedel-Crafts allylation employ transition metal catalysts to achieve improved regioselectivity and milder reaction conditions [20] [18]. Ruthenium-based catalysts have demonstrated exceptional performance in the allylation of heterocyclic substrates, providing high branched-to-linear selectivity ratios [20]. The use of allyl alcohols as electrophilic partners in ruthenium-catalyzed processes eliminates the need for pre-formed allyl halides and reduces the formation of undesired byproducts.
Temperature control plays a crucial role in determining regioselectivity outcomes, with lower temperatures generally favoring kinetic control and higher selectivity [17]. Solvent effects are equally important, with polar solvents stabilizing ionic intermediates and promoting selective pathways [15]. The choice of Lewis acid or transition metal catalyst system must be carefully optimized for each specific substrate to achieve optimal regioselectivity.
| Catalyst System | Temperature (°C) | Selectivity Ratio | Yield (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | 0-25 | 3.2:1 | 65-75 | [14] |
| Ru-sulfonate | 30-50 | >20:1 | 80-95 | [20] |
| BF₃·Et₂O | -10-10 | 4.5:1 | 70-80 | [17] |
The unique substitution pattern of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine presents specific challenges and opportunities for regioselective allylation [16]. The existing prop-1-en-1-yl substituent can participate in competitive reactions, including potential rearrangement or elimination processes under Friedel-Crafts conditions [13]. The electron-withdrawing bromine substituent reduces the nucleophilicity of the pyrimidine ring, necessitating more reactive electrophilic species or alternative activation strategies.
Mechanistic studies suggest that the regioselectivity of allylation reactions on substituted pyrimidines can be predicted based on frontier molecular orbital calculations [19]. The highest occupied molecular orbital distribution indicates the most nucleophilic sites within the molecule, while steric accessibility determines the kinetically favored reaction pathway [18]. These computational insights provide valuable guidance for reaction design and optimization.
The Sonogashira cross-coupling reaction represents one of the most versatile methods for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [21] [22]. This palladium-catalyzed transformation typically employs a copper co-catalyst to activate the terminal alkyne through formation of a copper acetylide intermediate [23]. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it particularly valuable for the functionalization of sensitive heterocyclic substrates.
The mechanism of Sonogashira coupling involves two independent catalytic cycles operating in tandem [22]. The palladium cycle begins with oxidative addition of the aryl or vinyl halide to a palladium(0) species, forming a palladium(II) intermediate [24]. Simultaneously, the copper cycle involves formation of a copper acetylide from the terminal alkyne and copper(I) catalyst in the presence of base [23]. Transmetalation between the two cycles transfers the alkynyl group from copper to palladium, followed by reductive elimination to form the desired alkynylated product and regenerate the palladium(0) catalyst.
The choice of palladium and copper catalysts significantly affects the efficiency and selectivity of Sonogashira coupling reactions [25]. Traditional catalyst systems employ Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as the palladium source, combined with CuI as the copper co-catalyst [26]. However, modern developments have introduced more active and selective catalyst systems, including palladium N-heterocyclic carbene complexes and copper-free methodologies [23] [24].
Recent advances in Sonogashira coupling have focused on developing copper-free variants to eliminate potential alkyne homocoupling side reactions [23]. These copper-free protocols typically require modified reaction conditions, including higher temperatures or specialized ligand systems, but offer improved selectivity for the desired cross-coupling product [24]. The mechanism of copper-free Sonogashira coupling involves direct activation of the terminal alkyne by the palladium catalyst through a different mechanistic pathway.
Optimization of reaction conditions for Sonogashira coupling of pyrimidine derivatives requires careful consideration of temperature, solvent, and base selection [27] [26]. Typical reaction temperatures range from room temperature to 100°C, depending on the reactivity of the halide substrate and the catalyst system employed [25]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide optimal results, although some protocols have been developed for aqueous or solvent-free conditions [23].
Base selection is critical for successful Sonogashira coupling, with triethylamine and diisopropylethylamine being commonly employed organic bases [22]. The base serves multiple functions, including deprotonation of the terminal alkyne, neutralization of hydrogen halide byproducts, and stabilization of the palladium catalyst [25]. The choice of base can significantly affect reaction rates and selectivity, particularly for sensitive heterocyclic substrates.
| Catalyst System | Temperature (°C) | Solvent | Base | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | 60-80 | Dimethylformamide | Triethylamine | 75-90 | 4-8 | [26] |
| PdCl₂(PPh₃)₂/CuI | 90-100 | Tetrahydrofuran | Diisopropylethylamine | 70-85 | 6-12 | [25] |
| Pd-NHC/CuI | 50-70 | Acetonitrile | Potassium carbonate | 80-95 | 2-6 | [23] |
The presence of bromine in 5-Bromo-4-(prop-1-en-1-yl)pyrimidine makes it an excellent substrate for Sonogashira coupling reactions due to the favorable reactivity of aryl bromides in oxidative addition processes [27]. The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the carbon-bromine bond, facilitating rapid oxidative addition to palladium(0) species [26]. This enhanced reactivity allows for the use of milder reaction conditions and lower catalyst loadings compared to less activated substrates.
Computational studies have revealed that the oxidative addition of brominated pyrimidines to palladium catalysts proceeds through a concerted mechanism with relatively low activation barriers [24]. The transition state geometry involves simultaneous formation of the palladium-carbon bond and cleavage of the carbon-bromine bond, with minimal ionic character in the transition state [22]. This mechanistic understanding has guided the development of more efficient catalyst systems and reaction conditions for pyrimidine functionalization.
Density functional theory calculations have become instrumental in understanding π-stacking interactions in pyrimidine derivatives, providing crucial insights into the electronic structure and intermolecular forces governing these compounds [1]. For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, theoretical investigations utilizing the B3LYP/6-311G(d,p) basis set have demonstrated the fundamental importance of π-π stacking interactions in determining molecular stability and binding affinity [2] [3].
The electronic structure calculations reveal that the pyrimidine ring system exhibits characteristic π-electron delocalization, with the bromine substituent at the 5-position significantly influencing the electron density distribution. Computational analysis shows that the presence of the bromine atom creates an asymmetric charge distribution across the pyrimidine ring, leading to enhanced π-stacking capabilities compared to unsubstituted pyrimidine systems [1] [4]. The prop-1-en-1-yl group at the 4-position contributes additional π-electron density through its alkene functionality, creating extended conjugation that strengthens intermolecular π-π interactions.
Molecular electrostatic potential calculations demonstrate that 5-Bromo-4-(prop-1-en-1-yl)pyrimidine exhibits regions of negative electrostatic potential above and below the pyrimidine ring plane, characteristic of π-rich aromatic systems [5] [6]. The calculated interaction energies for π-stacked dimers of related bromopyrimidine compounds range from -2.8 to -4.1 kcal/mol, with variations depending on the specific substitution pattern and geometric orientation [1]. These values are consistent with typical π-π stacking interactions in heterocyclic systems and indicate that 5-Bromo-4-(prop-1-en-1-yl)pyrimidine can form thermodynamically favorable π-stacked complexes.
The optimized geometries reveal that parallel-displaced configurations are energetically preferred over sandwich-type arrangements, with intercentroid distances typically ranging from 3.2 to 3.9 Å [3] [1]. The bromopyrimidine systems exhibit enhanced binding energies compared to unsubstituted pyrimidine, attributed to the polarization effects of the halogen substituent and improved complementarity of electrostatic interactions. Time-dependent density functional theory calculations predict electronic excitation energies that correlate with the strength of π-stacking interactions, providing a theoretical framework for understanding the relationship between electronic structure and intermolecular binding [2].
Molecular docking studies have revealed significant insights into the binding interactions of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine within kinase active sites, particularly focusing on its potential as a kinase inhibitor. Computational analysis using various kinase crystal structures demonstrates that this compound exhibits favorable binding energies ranging from -7.4 to -8.3 kcal/mol when docked into representative kinase binding pockets [7] [8].
The docking analysis reveals that 5-Bromo-4-(prop-1-en-1-yl)pyrimidine adopts a planar conformation within the ATP-binding site, with the pyrimidine ring positioned to form hydrogen bonds with key residues in the hinge region. Specifically, the nitrogen atoms of the pyrimidine ring engage in hydrogen bonding interactions with backbone amide groups of conserved glycine and leucine residues, while the amino group participates in additional hydrogen bonding networks [9] [8]. The bromine substituent occupies a hydrophobic pocket adjacent to the gatekeeper residue, contributing to binding specificity and affinity.
The prop-1-en-1-yl group extends into the adenine-binding region of the active site, where it participates in hydrophobic interactions with aromatic residues and contributes to the overall binding stability. Computational analysis indicates that this substituent provides approximately 1.2-1.8 kcal/mol of additional binding energy compared to unsubstituted pyrimidine analogs [10]. The extended conformation of the prop-1-en-1-yl group allows for optimal van der Waals contacts with hydrophobic amino acid side chains, including leucine, isoleucine, and phenylalanine residues commonly found in kinase active sites.
Binding pose analysis reveals that 5-Bromo-4-(prop-1-en-1-yl)pyrimidine exhibits selectivity profiles that vary among different kinase families. The compound demonstrates particularly favorable binding to cyclin-dependent kinases and focal adhesion kinase, with calculated binding energies of -7.9 and -8.1 kcal/mol, respectively [8] [11]. These interactions are stabilized by a combination of hydrogen bonding, π-π stacking with aromatic residues, and hydrophobic contacts with the binding pocket walls.
Table 3.1: Calculated Binding Energies of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine with Selected Kinase Targets
| Kinase Target | PDB ID | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| CDK2 | 1HCK | -7.9 | H-bonds with THR165, GLU12 |
| FAK | 6I8Z | -8.1 | H-bonds with CYS502, LEU553 |
| ULK1 | 6FS0 | -7.7 | π-stacking with aromatic residues |
| WEE1 | 5V5Y | -7.4 | H-bonds with ASP386 |
Quantitative structure-activity relationship analysis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine and related derivatives has provided valuable predictive models for understanding the relationship between molecular structure and biological activity. Comprehensive QSAR studies utilizing multiple descriptor categories have established robust correlations with experimental activity data, achieving correlation coefficients ranging from 0.73 to 0.87 [12] [13].
The most significant molecular descriptors contributing to biological activity include electronic parameters such as highest occupied molecular orbital energy, lowest unoccupied molecular orbital energy, and the energy gap between these frontier orbitals. For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, calculated HOMO energy of -6.24 eV and LUMO energy of -2.18 eV result in an energy gap of 4.06 eV, indicating moderate chemical reactivity and potential for intermolecular interactions [5] [14]. These values are consistent with compounds exhibiting significant biological activity in kinase inhibition assays.
Topological descriptors including molecular connectivity indices, shape parameters, and surface area calculations contribute substantially to QSAR model accuracy. The calculated molecular surface area of 234.7 Ų and molecular volume of 187.3 ų for 5-Bromo-4-(prop-1-en-1-yl)pyrimidine fall within the optimal range for drug-like compounds, as defined by established pharmaceutical property guidelines [15]. The presence of the bromine atom significantly increases the molecular polarizability to 17.8 ų, enhancing potential for π-π stacking interactions and binding affinity.
Physicochemical descriptors demonstrate that 5-Bromo-4-(prop-1-en-1-yl)pyrimidine exhibits favorable drug-like properties, with a calculated partition coefficient of 2.34 and molecular weight of 201.05 g/mol. The compound satisfies multiple criteria for oral bioavailability, including appropriate molecular size, lipophilicity, and hydrogen bonding capacity [15]. QSAR analysis predicts biological activity values ranging from 6.2 to 7.8 on the negative logarithmic scale, comparable to established kinase inhibitors with demonstrated therapeutic efficacy.
Table 3.2: Key Molecular Descriptors and Predicted Activities for 5-Bromo-4-(prop-1-en-1-yl)pyrimidine
| Descriptor Category | Parameter | Calculated Value | Impact on Activity |
|---|---|---|---|
| Electronic | HOMO Energy (eV) | -6.24 | Enhanced binding affinity |
| Electronic | LUMO Energy (eV) | -2.18 | Moderate reactivity |
| Electronic | Energy Gap (eV) | 4.06 | Optimal for biological activity |
| Geometric | Molecular Surface Area (Ų) | 234.7 | Favorable drug-like properties |
| Geometric | Molecular Volume (ų) | 187.3 | Within therapeutic range |
| Physicochemical | Log P | 2.34 | Good membrane permeability |
| Physicochemical | Molecular Weight | 201.05 | Drug-like molecular size |
The developed QSAR models demonstrate excellent predictive capability for related pyrimidine derivatives, with cross-validated correlation coefficients exceeding 0.70 in most cases [12] [15]. Machine learning approaches including support vector machines and random forest algorithms have further enhanced prediction accuracy, achieving correlation coefficients up to 0.87 for kinase inhibitory activity. These models provide valuable guidance for the design of novel pyrimidine-based compounds with optimized biological activity profiles.